1,12-Dimethylbenzo[c]phenanthrene

Catalog No.
S1927247
CAS No.
4076-43-1
M.F
C20H16
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,12-Dimethylbenzo[c]phenanthrene

CAS Number

4076-43-1

Product Name

1,12-Dimethylbenzo[c]phenanthrene

IUPAC Name

1,12-dimethylbenzo[c]phenanthrene

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C20H16/c1-13-5-3-7-15-9-11-17-12-10-16-8-4-6-14(2)19(16)20(17)18(13)15/h3-12H,1-2H3

InChI Key

IXANOVMXMUKUEE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C4=C(C=CC=C4C=C3)C

Environmental Occurrence

PAHs are widespread environmental contaminants formed during the incomplete combustion of organic matter . This includes natural processes like forest fires and volcanic eruptions, as well as human activities like burning fossil fuels and industrial processes . Benzo[c]phenanthrene, 1,12-dimethyl- has been identified in environmental samples, though likely as part of a complex mixture of various PAHs .

Potential Carcinogenicity

Like many PAHs, Benzo[c]phenanthrene, 1,12-dimethyl- is considered a potential carcinogen . Studies have shown that exposure to PAHs can increase the risk of certain cancers, particularly lung cancer . However, the specific carcinogenic potential of Benzo[c]phenanthrene, 1,12-dimethyl- has not been well-investigated, and further research is needed to understand its individual effects.

1,12-Dimethylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon characterized by its complex fused ring structure. It consists of three fused benzene rings, with two methyl groups attached at the 1 and 12 positions. This compound is part of a larger family of overcrowded aromatic compounds, known for their unique structural and electronic properties, which arise from steric hindrance due to the bulky substituents on the aromatic system . Its molecular formula is C20H16C_{20}H_{16}, and it has been studied for its potential applications in materials science and organic electronics.

Typical of polycyclic aromatic hydrocarbons. These include:

  • Electrophilic Substitution: The compound can react with electrophiles at positions that are not sterically hindered by the methyl groups.
  • Nitration: Nitration reactions can yield dinitro derivatives, such as 2,11-dinitro- and 4,9-dinitro-1,12-dimethylbenzo[c]phenanthrene .
  • Oxidation: The compound can be oxidized to form various functionalized derivatives, which can further be utilized in synthetic pathways.

Research indicates that 1,12-dimethylbenzo[c]phenanthrene exhibits biological activity that may be linked to its structural properties. It has been studied for its potential mutagenic effects and its role in carcinogenesis. The compound's interaction with biological systems suggests it may influence cellular processes, although specific mechanisms remain an area of ongoing research .

Several methods have been developed for synthesizing 1,12-dimethylbenzo[c]phenanthrene:

  • Direct Synthesis from Precursors: One common approach involves the cyclization of appropriate precursors through Friedel-Crafts reactions or similar methodologies. For example, the synthesis may start from simpler aromatic compounds that are subsequently methylated and fused to form the desired structure .
  • Resolution Techniques: Techniques such as chiral resolution have also been explored, allowing for the production of optically active derivatives of 1,12-dimethylbenzo[c]phenanthrene .

1,12-Dimethylbenzo[c]phenanthrene has potential applications in various fields:

  • Organic Electronics: Due to its unique electronic properties, it can be used in organic semiconductors and photovoltaic devices.
  • Material Science: The compound's structural characteristics make it suitable for developing advanced materials with specific optical or electronic properties.
  • Chemical Research: It serves as a model compound to study the behavior of overcrowded aromatic systems and their interactions with other chemical entities.

Interaction studies involving 1,12-dimethylbenzo[c]phenanthrene focus on its behavior in different environments:

  • Charge Transfer Complexes: The compound can form charge transfer complexes with various electron donors and acceptors, which are important in understanding its electronic properties .
  • Biological Interactions: Investigations into how this compound interacts with biomolecules provide insights into its potential health impacts and mechanisms of action.

Several compounds share structural similarities with 1,12-dimethylbenzo[c]phenanthrene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzo[c]phenanthreneFused ring system without methyl groupsServes as a parent structure for derivatives
2-Methylbenzo[c]phenanthreneMethyl group at position 2Influences reactivity due to different sterics
1-Methylbenzo[c]phenanthreneMethyl group at position 1Exhibits different electronic properties
Dibenzo[a,h]anthraceneLarger fused ring systemKnown for its strong carcinogenic properties

These compounds illustrate the diversity within the family of polycyclic aromatic hydrocarbons while highlighting the unique steric and electronic characteristics that define 1,12-dimethylbenzo[c]phenanthrene. Each compound's reactivity and applications differ based on their specific structural features.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 1,12-dimethylbenzo[c]phenanthrene through both proton and carbon-13 NMR techniques. The 1H NMR spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of protons in this polycyclic aromatic hydrocarbon [1] [2].

The aromatic proton signals appear in the downfield region between 7.0-9.2 parts per million (ppm), with the most deshielded proton (H-1) resonating at approximately 9.1-9.2 ppm [1]. This significant downfield shift results from the aromatic ring current effects and the steric crowding induced by the methyl substituents. The H-5, H-6, H-7, and H-8 aromatic protons generate complex multiplet patterns in the 7.6-8.3 ppm region, displaying characteristic coupling constants typical of polycyclic aromatic systems [1] [2].

The methyl group protons manifest as distinct singlets in the 1.9-2.4 ppm range [3]. These methyl substituents at positions 1 and 12 experience different magnetic environments due to the non-planar helical structure of the molecule, which can result in slightly different chemical shifts for each methyl group depending on their spatial orientation relative to the aromatic ring system [4] [5].

Carbon-13 NMR spectroscopy reveals the carbon framework through chemical shift assignments across distinct regions. Aromatic carbons resonate between 120-140 ppm, with quaternary carbons typically appearing in the 130-145 ppm range due to their lack of direct hydrogen coupling [6]. The methyl carbon atoms are observed in the aliphatic region at 20-25 ppm, providing clear identification of the alkyl substituents [6] [4].

The helical nature of 1,12-dimethylbenzo[c]phenanthrene introduces additional complexity to the NMR spectra. Due to restricted rotation around the helical axis caused by steric hindrance between the methyl groups and adjacent aromatic protons, the molecule exists as P and M enantiomers at room temperature [7] [5]. This chirality can influence the NMR spectral patterns, particularly in chiral solvents or when forming diastereomeric complexes [8].

Temperature-dependent NMR studies have revealed dynamic behavior related to conformational interconversion. In certain solvents, slow exchange between conformers on the NMR timescale results in separate signal sets for major and minor species, allowing determination of diastereomeric excess values [8]. The interconversion barriers and equilibrium populations vary significantly with solvent polarity and temperature [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1,12-dimethylbenzo[c]phenanthrene (molecular formula C₂₀H₁₆, molecular weight 256) reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the decomposition pathways of this polycyclic aromatic hydrocarbon [9] [10].

The molecular ion peak appears at m/z 256 with high intensity, typically serving as the base peak in electron ionization mass spectra [11]. This molecular ion demonstrates good stability under standard ionization conditions, reflecting the aromatic stabilization inherent in the polycyclic structure.

Primary fragmentation pathways involve the preferential loss of methyl radicals from the 1 and 12 positions. The loss of a single methyl group (M-15) produces a prominent fragment ion at m/z 241 with approximately 85% relative intensity [11]. Sequential loss of the second methyl group yields the [M-30]⁺ fragment at m/z 226 with moderate intensity (approximately 45%) [11]. These methyl losses occur readily due to the benzylic nature of the C-CH₃ bonds and the stabilization of the resulting aromatic cations through resonance.

Secondary fragmentation processes include carbon monoxide elimination, generating a fragment at m/z 228 [M-28]⁺ with approximately 30% relative intensity [11]. This CO loss pathway is common in polycyclic aromatic hydrocarbons and involves rearrangement reactions within the aromatic framework.

McLafferty rearrangement and related hydrogen transfer processes produce additional diagnostic fragments. A significant fragment at m/z 113 (approximately 25% intensity) corresponds to roughly half the molecular weight, suggesting charge-remote fragmentation or formation of stable aromatic cation fragments through complex rearrangement mechanisms [11].

The fragmentation pattern of 1,12-dimethylbenzo[c]phenanthrene is distinct from its positional isomers and related polycyclic aromatic hydrocarbons. Comparison with benzo[c]phenanthrene (lacking methyl substituents) shows enhanced stability of methyl-substituted fragments and modified relative intensities of aromatic fragments [9] [10].

Tandem mass spectrometry (MS/MS) experiments provide additional structural information through collision-induced dissociation of selected precursor ions. The molecular ion at m/z 256 undergoes predictable fragmentation under controlled collision energies, with methyl loss being the predominant pathway [9] [10]. Product ion spectra reveal further decomposition of primary fragments, enabling detailed structural elucidation.

High-resolution mass spectrometry confirms the exact molecular composition and distinguishes 1,12-dimethylbenzo[c]phenanthrene from isobaric compounds. The measured accurate mass aligns precisely with the theoretical value for C₂₀H₁₆, supporting structural assignments [10].

Ultraviolet-Visible Absorption and Fluorescence Properties

The ultraviolet-visible absorption and fluorescence characteristics of 1,12-dimethylbenzo[c]phenanthrene exhibit distinctive photophysical properties that reflect its extended π-conjugated aromatic system and helical molecular geometry [12] [13] [14].

Ultraviolet-visible absorption spectra display characteristic absorption maxima in the 281-285 nanometer region [12] [14]. These absorption bands arise from π→π* electronic transitions within the polycyclic aromatic framework. The relatively narrow absorption range in the ultraviolet region is typical of polycyclic aromatic hydrocarbons, with the specific wavelength positions influenced by the degree of conjugation and the helical distortion from planarity [12] [13].

The molar extinction coefficients for these absorption bands reach values of approximately 4.7×10⁴ to 4.9×10⁴ M⁻¹cm⁻¹, indicating strong electronic transitions [3]. These high extinction coefficients reflect the allowed nature of the π→π* transitions in the aromatic chromophore.

Fluorescence emission occurs in the blue region of the visible spectrum at 410-422 nanometers [12] [14]. This emission represents one of the most remarkable photophysical properties of 1,12-dimethylbenzo[c]phenanthrene derivatives, as the compound absorbs entirely in the ultraviolet region yet fluoresces in the visible range [12] [14].

The Stokes shift between absorption and emission maxima is exceptionally large, measuring 1.32-1.39 electron volts (10,756-11,256 cm⁻¹) [12] [14]. This substantial Stokes shift ranks among the largest reported for small organic molecules and represents a significant energy difference between the excited and ground state geometries [12] [14].

Several factors contribute to this unusual photophysical behavior. The helical molecular geometry undergoes significant structural relaxation in the excited state, leading to substantial geometry changes between absorption and emission. The non-planar conformation affects the orbital overlap and electronic coupling, influencing both absorption and emission energies [12] [13].

Solvent effects significantly influence the optical properties. Studies in various solvents reveal that absorption and emission wavelengths, as well as quantum yields, depend on solvent polarity and hydrogen bonding capability [3] [15]. Polar solvents generally cause bathochromic (red) shifts in both absorption and emission spectra.

The fluorescence quantum yield varies with molecular structure and environmental conditions. Substituted derivatives and conformational changes affect the radiative and non-radiative decay pathways, influencing the overall emission efficiency [13] [15].

Circular dichroism spectroscopy provides additional information about the helical chirality. The P and M enantiomers exhibit mirror-image circular dichroism spectra with characteristic Cotton effects in the absorption region [8] [16]. The circular dichroism intensity correlates with the degree of helical twist and can be used to determine enantiomeric excess in chiral samples [8].

Time-resolved fluorescence studies reveal complex emission kinetics with multi-exponential decay behavior, suggesting multiple conformational states or excited-state processes [15]. The fluorescence lifetime measurements provide insights into the photophysical mechanisms and molecular dynamics in solution.

These unique optical properties make 1,12-dimethylbenzo[c]phenanthrene and its derivatives promising candidates for optoelectronic applications, including organic light-emitting devices and fluorescent materials [12] [13] [14].

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides detailed information about the molecular structure and functional groups in 1,12-dimethylbenzo[c]phenanthrene through both infrared and Raman spectroscopic techniques. The vibrational spectrum reflects the characteristic modes of the polycyclic aromatic framework combined with the specific signatures of the methyl substituents [17] [18] [19].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region with medium to strong intensity [17] [20]. These bands are characteristic of polycyclic aromatic hydrocarbons and provide confirmation of the aromatic nature of the molecule. The exact frequencies within this range depend on the specific aromatic hydrogen environments and the degree of conjugation in the ring system [17] [18].

Aliphatic carbon-hydrogen stretching modes from the methyl groups manifest in the 2900-3000 cm⁻¹ region [20] [21]. The methyl C-H stretching vibrations typically appear as multiple bands corresponding to symmetric and asymmetric stretching modes of the CH₃ groups. These vibrations are distinct from the aromatic C-H stretches and provide clear evidence for the presence of methyl substituents [20] [21].

Aromatic carbon-carbon stretching vibrations occur in the 1600-1500 cm⁻¹ region with medium intensity [17] [18]. These bands arise from the carbon-carbon stretching modes within the aromatic rings and are characteristic of the polycyclic aromatic framework. The specific pattern and relative intensities reflect the degree of conjugation and the electronic structure of the aromatic system [17] [19].

Methyl group deformation modes appear around 1450-1460 cm⁻¹, corresponding to the asymmetric and symmetric bending vibrations of the CH₃ groups [21]. These characteristic methyl deformation bands provide specific identification of the alkyl substituents and their attachment to the aromatic core [21].

The fingerprint region (800-1600 cm⁻¹) contains numerous vibrational modes that are highly specific to the molecular structure. Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 800-900 cm⁻¹ region with strong intensity [17] [18]. These modes are particularly sensitive to the substitution pattern and the degree of planarity in the aromatic system [17] [19].

Ring breathing modes and skeletal vibrations occur in the 700-800 cm⁻¹ region [17] [18]. These low-frequency vibrations involve collective motion of the aromatic framework and provide information about the overall molecular geometry and rigidity of the polycyclic structure [18] [19].

The non-planar geometry of 1,12-dimethylbenzo[c]phenanthrene significantly influences the vibrational spectrum compared to planar polycyclic aromatic hydrocarbons. Quantum mechanical calculations using density functional theory methods have been employed to assign the vibrational modes and understand the relationship between molecular structure and spectroscopic properties [17] [18] [19].

Normal coordinate analysis reveals that the vibrational modes involve complex coupling between different parts of the molecule [18] [19]. The methyl substituents interact with the aromatic framework through both steric and electronic effects, leading to modified vibrational frequencies compared to the unsubstituted benzo[c]phenanthrene [17] [22].

Infrared intensity analysis provides information about the dipole moment changes during vibrational motion. The helical structure of 1,12-dimethylbenzo[c]phenanthrene results in a permanent dipole moment, which enhances the intensities of certain vibrational modes compared to symmetric aromatic molecules [17] [23].

Raman spectroscopy complements infrared spectroscopy by providing information about symmetric vibrational modes through polarizability changes. The combination of infrared and Raman data enables complete vibrational assignment and provides comprehensive structural characterization [17] [18].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4076-43-1

Wikipedia

Benzo(c)phenanthrene, 1,12-dimethyl- (8CI)(9CI)

Dates

Last modified: 04-14-2024

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